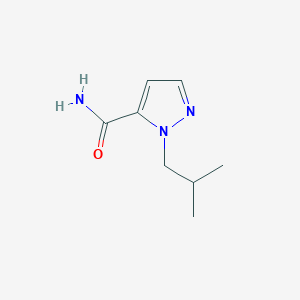
1-Isobutyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isobutyl-1H-pyrazole-5-carboxamide is a compound belonging to the pyrazole family, which is known for its diverse biological activities and applications in various fields. This compound has gained attention due to its potential use in medicinal chemistry, agriculture, and other scientific research areas.
Preparation Methods
The synthesis of 1-Isobutyl-1H-pyrazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of isobutyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent amide formation. The reaction conditions often involve refluxing in a suitable solvent such as ethanol or methanol .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
1-Isobutyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
1-Isobutyl-1H-pyrazole-5-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Isobutyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. In the case of its insecticidal activity, it is believed to interfere with the nervous system of insects, leading to paralysis and death . The compound may also inhibit certain enzymes or receptors, contributing to its biological effects .
Comparison with Similar Compounds
1-Isobutyl-1H-pyrazole-5-carboxamide can be compared with other pyrazole derivatives such as:
1H-pyrazole-5-carboxamide: Similar in structure but without the isobutyl group, this compound may exhibit different biological activities and reactivity.
1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid: This derivative has an additional ethyl group, which can influence its chemical properties and applications.
N-Glycosyl-1-pyridyl-1H-pyrazole-5-carboxamide: This compound contains a glycosyl group, making it suitable for different biological applications.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
2-(2-methylpropyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C8H13N3O/c1-6(2)5-11-7(8(9)12)3-4-10-11/h3-4,6H,5H2,1-2H3,(H2,9,12) |
InChI Key |
CKDWDHZGCNLRPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=CC=N1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(pyridin-4-yl)-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B10908831.png)
![(9-Ethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl (4-nitrophenyl) ether](/img/structure/B10908838.png)

![Methyl 3-(4-(difluoromethyl)-2-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate](/img/structure/B10908860.png)

![2-[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yloxy]ethylamine](/img/structure/B10908871.png)




![Ethyl 2-[propanoyl(prop-2-en-1-yl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B10908885.png)

![(16E)-16-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-methoxyestra-1(10),2,4-trien-17-one](/img/structure/B10908891.png)

